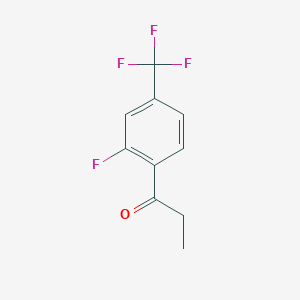

2'-Fluoro-4'-(trifluoromethyl)propiophenone

Description

Properties

IUPAC Name |

1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F4O/c1-2-9(15)7-4-3-6(5-8(7)11)10(12,13)14/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDWYVBFOPQMCLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C=C(C=C1)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372177 | |

| Record name | 2'-Fluoro-4'-(trifluoromethyl)propiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208173-16-4 | |

| Record name | 2'-Fluoro-4'-(trifluoromethyl)propiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 208173-16-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Friedel-Crafts Acylation Route

- Starting Materials: The synthesis typically begins with a suitably substituted aromatic precursor such as 2-fluoro-4-(trifluoromethyl)benzene or its halogenated derivatives.

- Acylating Agent: Propionyl chloride is used as the acylating agent.

- Catalyst: A Lewis acid catalyst such as aluminum chloride (AlCl₃) facilitates the acylation.

- Reaction Conditions: The reaction is conducted under anhydrous conditions to prevent catalyst hydrolysis, typically at temperatures ranging from 0 to 25°C to minimize side reactions.

- Mechanism: The Lewis acid activates the propionyl chloride, generating an acylium ion that electrophilically attacks the aromatic ring at the position ortho or para to the substituents, guided by the directing effects of the fluoro and trifluoromethyl groups.

Halogenation and Subsequent Functionalization

- Halogenation: In some synthetic strategies, halogenation (e.g., bromination) of pre-functionalized acetophenone derivatives is performed to introduce reactive sites for further substitution.

- Reagents: Pyridine hydrobromide perbromide is used for α-bromination under mild conditions (room temperature, 24–48 hours).

- Workup: The reaction mixture is quenched with sodium thiosulfate (Na₂S₂O₃), extracted with dichloromethane, and purified by flash chromatography.

- Purpose: This step allows for further functionalization or coupling reactions to install the trifluoromethyl group or other substituents.

Photochemical and Flow Chemistry Enhancements

- Photochemical Trifluoromethylation: Light-mediated protocols using UV irradiation can enhance regioselectivity in trifluoromethylation steps, improving yield and purity.

- Continuous Flow Processes: Industrial synthesis often employs continuous flow reactors to optimize reaction parameters, improve heat and mass transfer, and achieve consistent product quality at scale.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | Aluminum chloride (AlCl₃) | Lewis acid catalyst, sensitive to moisture |

| Solvent | Dichloromethane (DCM) | Anhydrous conditions required |

| Temperature | 0–25°C | Lower temperatures reduce side reactions |

| Reaction Time | 2–24 hours | Dependent on scale and desired conversion |

| Molar Ratios | Aromatic substrate : Propionyl chloride = 1 : 1.1 | Slight excess of acylating agent to drive reaction |

| Purification | Column chromatography or recrystallization | Silica gel with hexane/ethyl acetate gradients |

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR identifies aromatic protons typically in the δ 6.8–7.5 ppm range, with splitting patterns influenced by the trifluoromethyl and fluoro substituents.

- ¹³C NMR shows carbonyl carbons at δ 195–205 ppm and characteristic signals for CF₃ carbons.

- Fourier Transform Infrared Spectroscopy (FT-IR):

- Confirms the presence of the ketone C=O stretch around 1680 cm⁻¹.

- C-F and CF₃ stretches appear between 1000–1300 cm⁻¹.

- Mass Spectrometry (MS):

- High-resolution MS confirms molecular ion peaks consistent with the molecular formula C₁₀H₆F₄O.

- X-ray Crystallography:

- Used to resolve the crystal structure and confirm substitution patterns when applicable.

- Continuous Flow Synthesis:

- Enhances reproducibility and safety by controlling reaction parameters precisely.

- Facilitates scale-up with minimal loss in yield or enantiomeric purity if chiral catalysts are used.

- Purification:

- Distillation and recrystallization are standard to achieve high purity.

- Chromatographic methods are employed for laboratory-scale synthesis.

- Safety:

- Handling requires fume hoods and personal protective equipment due to flammability and irritancy.

- Storage under inert atmosphere at room temperature is recommended.

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Friedel-Crafts Acylation | 2-fluoro-4-(trifluoromethyl)benzene, propionyl chloride, AlCl₃, DCM, 0–25°C | High regioselectivity, well-established | Sensitive to moisture, requires anhydrous conditions |

| Halogenation + Functionalization | Pyridine hydrobromide perbromide, DCM, room temp, 24–48 h | Enables further substitution, mild conditions | Additional steps increase complexity |

| Photochemical Trifluoromethylation | UV irradiation, suitable photocatalysts | Enhanced regioselectivity, greener approach | Requires specialized equipment |

| Continuous Flow Synthesis | Flow reactors, optimized parameters | Scalable, reproducible, safer | Initial setup cost, requires optimization |

Chemical Reactions Analysis

Types of Reactions

2’-Fluoro-4’-(trifluoromethyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Pharmaceutical Applications

1.1 Medicinal Chemistry

The compound is explored as an intermediate in the synthesis of bioactive molecules, particularly in the development of novel therapeutic agents. Its structural characteristics allow it to interact with biological systems, making it a candidate for drug development against various diseases. Research indicates potential activity against cancer and other conditions, although specific mechanisms of action remain to be elucidated.

1.2 Drug Design

Due to the presence of fluorine atoms, which can enhance metabolic stability and bioavailability, 2'-Fluoro-4'-(trifluoromethyl)propiophenone is investigated for its role in drug design. Fluorinated compounds often exhibit improved pharmacokinetic properties, which are critical for effective drug formulation.

Chemical Synthesis

2.1 Synthetic Routes

The synthesis of this compound can be achieved through several methods, including:

- Friedel-Crafts Acylation: This method involves acylating 2-fluoro-4-(trifluoromethyl)benzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

- Nucleophilic Substitution Reactions: The compound can undergo nucleophilic substitutions where the fluoro or trifluoromethyl groups can be replaced by various nucleophiles under basic conditions .

2.2 Industrial Applications

In industrial settings, this compound serves as an intermediate for synthesizing specialty chemicals and materials. Its unique properties make it suitable for applications in agrochemicals and polymers.

Biological Research

3.1 Interaction Studies

Research into the interactions of this compound with biological systems is crucial for assessing its safety profiles and efficacy in medicinal applications. Studies focus on how this compound interacts with enzymes or receptors, potentially acting as an inhibitor or activator depending on the context .

3.2 Toxicological Assessments

Due to its chemical nature, safety assessments are essential when handling this compound, as it may cause skin and eye irritation . Understanding its toxicological profile is vital for its safe application in research and industry.

Mechanism of Action

The mechanism of action of 2’-Fluoro-4’-(trifluoromethyl)propiophenone involves its interaction with molecular targets through its functional groups. The fluoro and trifluoromethyl groups can enhance the compound’s binding affinity to specific enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparative Analysis of 2'-Fluoro-4'-(trifluoromethyl)propiophenone and Related Compounds

Key Differences and Implications

(a) Substituent Effects on Reactivity

- Electron-Withdrawing Groups: The 2'-F and 4'-CF₃ groups in this compound significantly deactivate the carbonyl group, reducing its susceptibility to nucleophilic attack compared to non-fluorinated propiophenones like 3'-(Trifluoromethyl)propiophenone .

- Steric and Electronic Effects: The 2'-F substituent introduces steric hindrance and ortho-directing effects, which may influence regioselectivity in reactions such as α-phenylselenation (e.g., yields of 0.59 mmol for propiophenone derivatives in similar reactions) .

(b) Physical Properties

- Melting Point : The presence of fluorine and CF₃ groups increases molecular symmetry and intermolecular forces, leading to a higher melting point (35–38°C) compared to less substituted analogues .

Biological Activity

2'-Fluoro-4'-(trifluoromethyl)propiophenone (C₁₀H₈F₄O, molecular weight: 220.17 g/mol) is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's chemical structure, biological interactions, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by:

- A fluorophenyl ketone moiety , which is a common feature in bioactive molecules.

- A trifluoromethyl group at the 4' position, enhancing its reactivity and potential biological activity.

The compound typically appears as a colorless to yellow liquid and is soluble in organic solvents. Its unique structure suggests possible interactions with various biological targets, although specific mechanisms of action remain largely unexplored.

Potential Therapeutic Applications

Research indicates that this compound may exhibit activity against various diseases. Some of the potential applications include:

Interaction Studies

Interaction studies have been conducted to assess how this compound interacts with biological systems. These studies focus on:

- Safety Profiles : Understanding potential hazards associated with the compound, such as skin and eye irritation.

- Efficacy Assessments : Evaluating its effectiveness in medicinal applications through various assay methods.

Comparative Analysis with Similar Compounds

The following table highlights the structural differences among compounds related to this compound and their potential implications for biological activity:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4'-Fluoro-2'-(trifluoromethyl)propiophenone | Fluorine at 4', trifluoromethyl at 2' | Different position of fluorine affects reactivity |

| Trifluoromethylacetophenone | Trifluoromethyl group on acetophenone | Lacks the additional fluorine atom at 2' position |

| 2',3'-Dichloro-4'-(trifluoromethyl)propiophenone | Chlorine substituents instead of fluorine | Chlorine vs. fluorine impacts biological activity |

This comparison underscores how variations in substituents can influence chemical behavior and potential applications, emphasizing the distinctiveness of this compound within its class.

Case Studies and Research Findings

While specific case studies directly involving this compound are scarce, related research provides insights into its potential activity:

- Antimicrobial Studies : Research on structurally similar fluorinated compounds has demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria. These findings suggest that further exploration of this compound could yield promising results in combating resistant bacterial strains .

- Cytotoxicity Assessments : In vitro studies examining the cytotoxic effects of related compounds on human cancer cell lines indicate that modifications to the fluorinated structure can lead to enhanced anticancer activity. This highlights the need for further investigation into the specific effects of this compound on various cancer types.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2'-Fluoro-4'-(trifluoromethyl)propiophenone, and how can reaction efficiency be validated?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using fluorinated aromatic precursors and propionyl chloride under controlled conditions. Reaction efficiency is validated using HPLC to monitor intermediate formation and NMR spectroscopy (¹H/¹³C) to confirm structural integrity. For example, analogous fluorinated acetophenones were synthesized with yields optimized by adjusting reaction temperature (70–90°C) and catalyst loading (e.g., AlCl₃) . Purity is assessed via GC-MS to detect residual solvents or byproducts .

Q. What analytical techniques are recommended for characterizing the purity and structural identity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F NMR is critical for confirming fluorine substitution patterns, while ¹H/¹³C NMR identifies the propiophenone backbone .

- Mass Spectrometry (HRMS) : Determines molecular weight (exact mass: 220.051 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolves crystal structure and confirms substituent positioning, particularly for resolving ambiguities in trifluoromethyl and fluorine spatial arrangements .

- Melting Point Analysis : A narrow range (35–38°C) indicates high purity .

Q. How does the electron-withdrawing nature of the trifluoromethyl group influence the reactivity of this compound in nucleophilic additions?

- Methodological Answer : The trifluoromethyl group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks. Researchers should employ kinetic studies (e.g., UV-Vis monitoring of enolate formation) to quantify reactivity. Comparative experiments with non-fluorinated analogs (e.g., 4'-methylpropiophenone) can isolate the electronic effects of the CF₃ group .

Advanced Research Questions

Q. How do fluorinated substituents influence stereochemical outcomes in asymmetric reductions of this compound?

- Methodological Answer : Fluorine and CF₃ groups induce steric and electronic effects that alter stereoselectivity. For example, in ketone reductions using chiral catalysts (e.g., Corey-Bakshi-Shibata), the anti-Prelog or Prelog preference can be studied via HPLC chiral columns to quantify enantiomeric excess. Evidence from analogous ketones shows that longer alkyl chains or bulky substituents reverse stereoselectivity .

Q. What computational strategies are effective in predicting the binding affinity of this compound to biological targets?

- Methodological Answer :

- Molecular Docking : Software like AutoDock Vina models interactions with enzyme active sites (e.g., cytochrome P450 isoforms), leveraging the compound’s logP (3.44) and polar surface area (17.07 Ų) to predict membrane permeability .

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to assess reactivity in photoinduced reactions .

- MD Simulations : Track conformational stability in aqueous or lipid environments using parameters derived from experimental density (1.256 g/cm³) and refractive index (1.436) .

Q. How can researchers resolve contradictions in catalytic activity data when using this compound as a substrate in cross-coupling reactions?

- Methodological Answer : Contradictions often arise from variations in catalyst systems (e.g., Pd vs. Ni) or solvent polarity. A systematic approach includes:

- Design of Experiments (DoE) : Vary catalyst loading, solvent (e.g., DMF vs. THF), and temperature to identify optimal conditions.

- In Situ Spectroscopy : Monitor reaction progress via IR spectroscopy to detect intermediate species.

- Control Experiments : Compare with non-fluorinated analogs to isolate the role of fluorine in stabilizing transition states .

Q. What interdisciplinary applications exist for this compound in drug discovery and material science?

- Methodological Answer :

- Pharmaceutical Intermediates : Serve as a precursor for fluorinated β-amino alcohols via reductive amination, with potential as kinase inhibitors. Biological assays (e.g., enzyme inhibition IC₅₀) validate activity .

- Fluorinated Polymers : Incorporate into monomers for UV-resistant coatings. Characterize polymer stability via TGA (decomposition >244°C) and DSC to assess glass transition temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.